Fluorometholone

Ophthalmology Intraocular Pressure Steroid-Induced Glaucoma

Fluorometholone is a synthetic corticosteroid with a significantly lower propensity to elevate intraocular pressure (IOP mean Δ +2.96 mmHg vs +8.58 mmHg for dexamethasone 0.1%). This makes it the preferred choice for postoperative inflammation control in glaucoma-susceptible patients and for moderate hypertensive challenge models in research. Available in 0.1% and 0.25% suspensions and ointment. Procure this soft steroid for ophthalmologic research and comparative efficacy studies requiring a safer IOP profile.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
CAS No. 426-13-1
Cat. No. B1672912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorometholone
CAS426-13-1
SynonymsCortisdin
Efflumidex
Flucon
Flucon, Isopto
Fluor Op
Fluor-Op
Fluoro Ophtal
Fluoro-Ophtal
Fluorometholone
Fluoropos
FML
FML Forte
FML Liquifilm
Isopto Flucon
PMS Fluorometholone
PMS-Fluorometholone
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O
InChIInChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1
InChIKeyFAOZLTXFLGPHNG-KNAQIMQKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.66e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluorometholone (CAS 426-13-1): Scientific and Procurement Overview for Ophthalmic Research and Industrial Use


Fluorometholone (CAS 426-13-1) is a potent, synthetic, fluorinated corticosteroid belonging to the glucocorticoid receptor (GR) agonist class, primarily utilized in ophthalmic formulations for its robust anti-inflammatory properties [1]. It is a small molecule drug with the chemical formula C22H29FO4, available in topical ophthalmic suspensions (0.1% and 0.25%) and ointment (0.1%) [1]. Its mechanism involves high-affinity binding to the glucocorticoid receptor, modulating gene expression to suppress inflammatory mediators [1]. Clinically and in research, fluorometholone is distinguished from more potent corticosteroids like dexamethasone and prednisolone acetate by its comparatively lower propensity to elevate intraocular pressure (IOP) [1], [2].

Why Fluorometholone (CAS 426-13-1) Cannot Be Interchanged with Other Topical Corticosteroids


Substituting fluorometholone with a different topical corticosteroid, even one from the same therapeutic class, is clinically and scientifically inadvisable due to quantifiable differences in IOP-elevating potential, receptor binding kinetics, and formulation-dependent corneal penetration [1], [2], [3]. For instance, dexamethasone 0.1% induces a mean IOP increase of 8.58 mmHg in corticosteroid provocative tests, whereas fluorometholone 0.1% produces a mean increase of only 2.96 mmHg [1]. Similarly, the acetate ester formulation (fluorometholone acetate) exhibits a significantly longer time to IOP elevation compared to dexamethasone phosphate [2]. These differences are not merely academic; they directly impact patient safety in populations susceptible to glaucoma and dictate the appropriate selection of compounds for research models investigating steroid-induced ocular hypertension [3]. The evidence below quantifies these critical distinctions.

Fluorometholone (CAS 426-13-1): Quantitative Evidence of Differentiation from Key Comparators


Fluorometholone vs. Dexamethasone: Quantified Reduction in Intraocular Pressure (IOP) Elevation

Fluorometholone demonstrates a substantially lower propensity to elevate intraocular pressure (IOP) compared to dexamethasone, a key differentiator for procurement in clinical and research settings where minimizing ocular hypertension is a priority. In a direct head-to-head comparison using corticosteroid provocative tests, fluorometholone 0.1% induced a mean IOP increase (ΔP) of 2.96 mmHg, compared to 8.58 mmHg for dexamethasone 0.1% [1]. This difference was highly statistically significant (p < 0.001) [1]. Further, a separate study in children found peak IOP was 20.66 mmHg for fluorometholone-treated eyes versus 30.66 mmHg for dexamethasone-treated eyes (p = 0.001) [2].

Ophthalmology Intraocular Pressure Steroid-Induced Glaucoma

Fluorometholone vs. Dexamethasone: Delayed Onset of IOP Elevation with Acetate Formulation

The formulation of fluorometholone as the acetate ester (fluorometholone acetate) provides a measurable advantage in delaying the onset of IOP elevation compared to dexamethasone phosphate. A small study demonstrated that FLAREX (fluorometholone acetate ophthalmic suspension) showed a significantly longer average time to produce a rise in IOP than dexamethasone phosphate [1]. However, it is crucial to note that the ultimate magnitude of the IOP rise was equivalent for both drugs, and a small percentage of individuals may still experience a rapid rise in IOP within three days [1].

Ophthalmology Formulation Science Drug Delivery

Fluorometholone vs. Dexamethasone and Prednisolone: Comparable IOP Profile to 'Soft' Steroids in Meta-Analysis

A systematic review and meta-analysis of topical steroids for post-cataract surgery inflammation classified drugs into 'standard' (prednisolone acetate 1% or dexamethasone 0.1%) and 'soft' (fluorometholone 0.1% or loteprednol etabonate 0.5%) groups [1]. Pooled analysis of IOP at each follow-up demonstrated a higher IOP at the seven-day visit in the standard steroid group, whereas IOP at other time-points was comparable between the groups [1]. Importantly, inflammatory activity measurements displayed insignificant differences between the two groups at days one and 28 postoperatively, with only a lower grade of anterior flare in the standard steroid group at day seven [1].

Cataract Surgery Postoperative Inflammation Meta-Analysis

Fluorometholone vs. Loteprednol Etabonate: Comparable Efficacy and Safety in Refractive Surgery Meta-Analysis

A meta-analysis of nine studies with a total of 2677 eyes compared fluorometholone (FML) 0.1% with loteprednol etabonate (LE) 0.5% for post-corneal refractive surgery care [1]. The analysis found no statistically significant difference between the two groups in the incidence of corneal haze at 1, 3, or 6 months post-surgery, nor in postoperative uncorrected distance visual acuity or spherical equivalent [1]. Regarding safety, LE 0.5% showed a tendency to reduce the incidence of ocular hypertension compared to FML 0.1%, but this difference was not statistically significant (RR: 0.63; 95% CI: 0.27 to 1.50; P = 0.30) [1].

Corneal Refractive Surgery Postoperative Care Meta-Analysis

Fluorometholone vs. Rimexolone: Quantified Lower IOP Elevation in Pediatric Patients

In a direct comparison of postoperative anti-inflammatory therapy in children undergoing strabismus surgery, fluorometholone 0.1% demonstrated a significantly lower impact on IOP than rimexolone 1% [1]. The mean peak IOP in rimexolone-treated eyes was 19.7 mmHg, compared to 17.6 mmHg in fluorometholone-treated eyes (p<0.001) [1]. The net increase in IOP from baseline was also higher with rimexolone (5.9 mmHg) than with fluorometholone (3.9 mmHg) (p<0.001) [1]. However, the same study noted that rimexolone appeared to be a more effective anti-inflammatory agent based on conjunctival erythema scores [1].

Pediatric Ophthalmology Strabismus Surgery Intraocular Pressure

Fluorometholone vs. Dexamethasone and Prednisolone: Comparable Low IOP-Elevating Potential to Rimexolone in Steroid Responders

In a double-masked, randomized, crossover study of patients known to be corticosteroid responders, the IOP-elevating potential of fluorometholone 0.1% was compared to that of rimexolone 1.0%, dexamethasone sodium phosphate 0.1%, and prednisolone acetate 1.0% [1]. There was no significant difference between rimexolone and fluorometholone in the number of subjects demonstrating a 10-mm Hg increase in IOP or in the mean number of weeks required to achieve a 10-mm Hg response [1]. However, significantly more subjects responded to dexamethasone and prednisolone, and they responded in a significantly shorter interval [1]. This confirms that fluorometholone and rimexolone share a similarly low risk profile compared to the more potent standard steroids in this high-risk population.

Steroid Responders Glaucoma Risk Comparative Efficacy

Fluorometholone (CAS 426-13-1): Evidence-Based Research and Industrial Application Scenarios


Post-Cataract Surgery Anti-Inflammatory Regimens in Glaucoma-Susceptible Populations

Fluorometholone 0.1% is a rational choice for postoperative inflammation control following cataract surgery, particularly in patients with a history of glaucoma or those identified as steroid responders. Evidence from a systematic review and meta-analysis demonstrates that fluorometholone, as a 'soft' steroid, provides anti-inflammatory efficacy comparable to standard steroids (prednisolone acetate 1% or dexamethasone 0.1%) while exhibiting a lower IOP at the critical seven-day postoperative visit [1]. This allows for effective inflammation management without the same degree of IOP elevation risk associated with more potent corticosteroids [1].

Pediatric Ophthalmic Surgery Requiring Postoperative Steroid Therapy

In pediatric patients undergoing procedures such as strabismus surgery, fluorometholone 0.1% offers a safer IOP profile compared to both dexamethasone and rimexolone. A clinical trial in children found that the peak IOP in fluorometholone-treated eyes was significantly lower (20.66 mmHg) than in dexamethasone-treated eyes (30.66 mmHg) [2]. Furthermore, when compared directly to rimexolone 1%, fluorometholone resulted in a 2.1 mmHg lower mean peak IOP and a 2.0 mmHg lower net IOP increase [3]. This makes fluorometholone a preferred option for minimizing the risk of steroid-induced ocular hypertension in this vulnerable population, despite a potential trade-off in anti-inflammatory potency compared to rimexolone [3].

Corneal Refractive Surgery (PRK/LASIK) Postoperative Care

Fluorometholone 0.1% is a well-established and evidence-supported option for managing inflammation and preventing corneal haze after photorefractive keratectomy (PRK) and LASIK. A meta-analysis of 2677 eyes confirmed that fluorometholone has comparable efficacy to loteprednol etabonate 0.5% in preventing corneal haze and maintaining visual acuity, with no statistically significant difference in the incidence of ocular hypertension [4]. This allows clinicians and procurement specialists to select fluorometholone based on factors such as cost, formulation availability, or institutional preference, with confidence in its non-inferiority to other 'soft' steroids in this specific application [4].

Research Models of Steroid-Induced Ocular Hypertension

Fluorometholone serves as a valuable tool in preclinical research models investigating the mechanisms of steroid-induced glaucoma and for evaluating novel IOP-lowering agents. Its well-characterized, dose-dependent, and significantly lower IOP-elevating potential compared to dexamethasone [5], [2] makes it an ideal compound for creating a controlled, moderate hypertensive challenge. Researchers can utilize fluorometholone to induce a measurable but less severe IOP rise, allowing for the study of early glaucomatous changes or the efficacy of interventions in a less aggressive model compared to the robust hypertension induced by dexamethasone [5]. The availability of both alcohol and acetate formulations with differing kinetic profiles [6] further enhances its utility for designing specific experimental protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorometholone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.